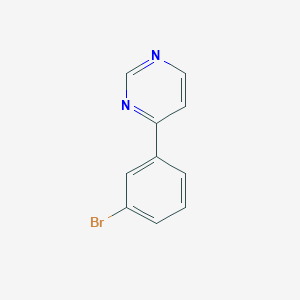

4-(3-Bromophenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2 |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

4-(3-bromophenyl)pyrimidine |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H |

InChI Key |

ZCYZHYXWAFEARM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 3 Bromophenyl Pyrimidine and Its Analogues

Established Synthetic Routes for 4-(3-Bromophenyl)pyrimidine Core

The synthesis of the this compound scaffold can be achieved through several reliable and well-documented routes. These methods include transition-metal-catalyzed reactions, cyclocondensations, nucleophilic substitutions, and multi-component strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone for the synthesis of aryl-substituted pyrimidines. mdpi.com This method typically involves the coupling of a halogenated pyrimidine (B1678525) with an appropriate arylboronic acid. researchgate.net For the synthesis of this compound analogues, this could involve reacting a 4-halopyrimidine with (3-bromophenyl)boronic acid or, conversely, coupling 3-bromophenyl-substituted pyrimidine halides with other arylboronic acids. mdpi.comresearchgate.net

A common approach involves the arylation of a pre-formed dihalopyrimidine, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), with various arylboronic acids using a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net The reaction is typically performed in a solvent mixture like 1,4-dioxane (B91453) and water, with a base such as potassium phosphate (B84403) (K₃PO₄) to facilitate the catalytic cycle. mdpi.com Studies have shown that electron-rich boronic acids tend to produce better yields in these couplings. mdpi.comresearchgate.net The choice of catalyst, base, and solvent is critical for optimizing the reaction and achieving high yields. mdpi.com

Table 1: Example of Suzuki-Miyaura Reaction Conditions for Pyrimidine Arylation

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | mdpi.com |

| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Moderate | mdpi.com |

| Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Low | mdpi.com |

Condensation Reactions with Chalcone (B49325) Intermediates and Guanidinium (B1211019) Derivatives

A classical and widely employed method for constructing the 2-aminopyrimidine (B69317) ring system is the cyclocondensation reaction between a chalcone (α,β-unsaturated ketone) and a guanidinium salt. nih.gov To synthesize a this compound derivative via this route, a chalcone bearing a 3-bromophenyl group is required. For instance, (E)-1-(aryl)-3-(3-bromophenyl)prop-2-en-1-one can be reacted with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide (B78521) or sodium methoxide (B1231860) in an alcoholic solvent. nih.govgrafiati.com

The reaction proceeds via an initial Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization to afford the final pyrimidine product. acs.org This method is versatile and allows for the synthesis of a wide array of 2,4,6-trisubstituted pyrimidines by varying the substituents on the chalcone precursor. nih.gov

Table 2: Synthesis of 2-Aminopyrimidine Derivatives from Chalcones

| Chalcone Precursor | Amidine Source | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | Guanidine HCl | KOH | Ethanol (B145695) | Reflux | Quantitative | nih.gov |

| (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium HCl | NaOH | Ethanol | Reflux, 20h | 51 | nih.gov |

| (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | Guanidine HCl | NaOH | Ethanol (96%) | Reflux | Not specified |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers another pathway to functionalized pyrimidines. In this approach, a pyrimidine ring bearing a good leaving group, such as a halogen (e.g., chloro- or fluoro-substituent) at the C4 position, is treated with a nucleophile. nih.govacs.org To form the target compound's core, 3-bromoaniline (B18343) could act as the nucleophile, displacing the leaving group on the pyrimidine ring. nih.gov

This strategy is particularly useful for synthesizing 4-aminopyrimidine (B60600) derivatives. nih.govacs.org For example, 4-chloro or 4-fluoropyrimidine (B1342711) derivatives can be heated with 3-bromoaniline in a suitable solvent like ethanol or isopropanol, sometimes with acid catalysis, to yield the corresponding 4-[(3-bromophenyl)amino]pyrimidine. nih.govacs.org This method was successfully used to prepare a series of isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, which are potent enzyme inhibitors. nih.gov

Multi-component Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent an efficient and atom-economical approach to complex molecules. rsc.orgscholarsresearchlibrary.com The Biginelli reaction and its variations are prominent examples used for pyrimidine synthesis. scholarsresearchlibrary.com

For the synthesis of this compound derivatives, a one-pot reaction can be designed using 3-bromobenzaldehyde (B42254), a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and a source of amidine (like guanidine nitrate). scholarsresearchlibrary.comacademie-sciences.fr The reaction is often catalyzed by a simple acid or base, such as p-toluenesulfonic acid or piperidine. scholarsresearchlibrary.comacademie-sciences.fr This approach allows for the rapid assembly of the pyrimidine core from simple, readily available starting materials. acs.orgrsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact. rasayanjournal.co.in These approaches focus on using less hazardous solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.inmdpi.com

Key green strategies applicable to this compound synthesis include:

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. mdpi.comtandfonline.com One-pot syntheses of pyrimidine derivatives have been successfully carried out in aqueous media. scholarsresearchlibrary.com

Solvent-Free Reactions: Performing reactions under neat conditions (without any solvent) can significantly reduce waste. academie-sciences.frtandfonline.com For instance, a three-component synthesis of benzo mdpi.comtandfonline.comimidazolo[1,2-a]pyrimidine derivatives, including a 4-(3-bromophenyl) analogue, was achieved by stirring the reactants at 80 °C under solvent-free conditions. academie-sciences.fr

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. rsc.orgresearchgate.net

Multi-component Reactions (MCRs): As mentioned previously, MCRs are inherently green as they reduce the number of synthetic steps and purification procedures, thus saving energy and materials. rasayanjournal.co.inmdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in any synthetic protocol to maximize product yield and purity while minimizing costs and reaction time. acs.org For the synthesis of this compound and its analogues, several parameters can be fine-tuned.

In the context of Palladium-Catalyzed Cross-Coupling Reactions , optimization often involves a systematic screening of:

Catalyst and Ligand: While Pd(PPh₃)₄ is common, other catalysts like Pd(OAc)₂ or specialized palladium complexes with different phosphine (B1218219) ligands can offer superior performance depending on the specific substrates. mdpi.comnih.gov The catalyst loading (in mol %) is also a key variable to balance efficiency and cost. acs.org

Base: The choice of base is crucial. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently tested. Studies on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines showed that K₃PO₄ provided the best yields compared to other bases. mdpi.com

Solvent: The solvent system can influence both solubility and reaction rates. Mixtures of an aprotic solvent like 1,4-dioxane or THF with water are common for Suzuki reactions. mdpi.com

Temperature: Reaction temperature is adjusted to ensure a reasonable reaction rate without causing decomposition of reactants or products. Reactions are typically run at reflux temperatures of the chosen solvent. mdpi.com

The following table, based on the optimization study for the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, illustrates the impact of different bases and solvents on the reaction yield. mdpi.com

Table 3: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-methoxyphenyl boronic acid | K₃PO₄ | 1,4-Dioxane | 80 | mdpi.com |

| 4-methoxyphenyl boronic acid | K₂CO₃ | 1,4-Dioxane | 65 | mdpi.com |

| 4-methoxyphenyl boronic acid | Cs₂CO₃ | 1,4-Dioxane | 40 | mdpi.com |

| 4-methoxyphenyl boronic acid | K₃PO₄ | DMF | 70 | mdpi.com |

| 4-methoxyphenyl boronic acid | K₃PO₄ | Toluene (B28343) | 60 | mdpi.com |

This systematic approach to optimization ensures that the synthetic route is as efficient and robust as possible.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods to access chiral pyrimidine derivatives is a significant area of research. These approaches can be broadly categorized into methods that create a chiral center on a pre-existing pyrimidine ring and methods that construct the chiral pyrimidine ring itself in a stereoselective manner. Key strategies include asymmetric hydrogenation, enantioselective alkylation, and stereoselective multicomponent reactions like the Biginelli reaction.

A notable advancement in the synthesis of chiral pyrimidine analogues is the asymmetric hydrogenation of the pyrimidine ring. Research by Kuwano and colleagues has demonstrated a highly enantioselective method for the hydrogenation of 4-substituted pyrimidines to yield chiral 1,4,5,6-tetrahydropyrimidines. nih.govthieme-connect.com This transformation is achieved using an iridium-based catalyst system.

The catalyst system comprises [IrCl(cod)]₂, a chiral ferrocene-based diphosphine ligand (Josiphos), iodine, and a lanthanide triflate, such as Ytterbium(III) triflate (Yb(OTf)₃). nih.govajchem-b.com The lanthanide triflate plays a crucial role in activating the pyrimidine substrate and enhancing both the reactivity and enantioselectivity of the hydrogenation. nih.govthieme-connect.com This method has been successfully applied to a variety of 4-arylpyrimidines, which would be applicable to a this compound substrate.

The reaction generally proceeds with high yields and excellent enantiomeric excesses (ee). For instance, the hydrogenation of 4-phenylpyrimidine (B189444) using this system resulted in the corresponding chiral tetrahydropyrimidine (B8763341) with a high yield and an enantiomeric excess of up to 99%. nih.gov

Table 1: Asymmetric Hydrogenation of 4-Arylpyrimidines

| Substrate (4-Arylpyrimidine) | Chiral Ligand | Additive | Yield (%) | ee (%) |

| 4-Phenylpyrimidine | (R,S)-Josiphos | Yb(OTf)₃ | 95 | 99 |

| 4-(4-Methoxyphenyl)pyrimidine | (R,S)-Josiphos | Yb(OTf)₃ | 92 | 98 |

| 4-(4-Chlorophenyl)pyrimidine | (R,S)-Josiphos | Yb(OTf)₃ | 90 | 97 |

Data sourced from studies on iridium-catalyzed asymmetric hydrogenation of pyrimidines. nih.govthieme-connect.com

Another strategy to introduce a chiral center involves the enantioselective alkylation of a functionalized pyrimidine. Soai and coworkers have developed a method for the asymmetric addition of dialkylzinc reagents to pyrimidine-5-carbaldehydes. clockss.org This reaction is catalyzed by a chiral amino alcohol, such as (1S,2R)-N,N-dibutylnorephedrine (DBNE), to produce chiral secondary 5-pyrimidyl alkanols with high enantioselectivity. clockss.org

This method allows for the creation of a chiral hydroxyl-containing side chain on the pyrimidine ring. The reaction has been shown to be effective for various pyrimidine-5-carbaldehydes and dialkylzinc reagents, affording the corresponding chiral alcohols in good yields and with enantiomeric excesses reaching up to 94%. clockss.org

Table 2: Enantioselective Ethylation of Pyrimidine-5-carbaldehydes

| Substrate (Pyrimidine-5-carbaldehyde) | Chiral Catalyst | Yield (%) | ee (%) |

| 2-Methylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE | 85 | 92 |

| 2-Phenylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE | 78 | 90 |

| 2,4-Dichloropyrimidine-5-carbaldehyde | (1S,2R)-DBNE | 75 | 88 |

Data compiled from research on the asymmetric synthesis of chiral 5-pyrimidyl alkanols. clockss.org

The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs). The development of asymmetric versions of this reaction has enabled the stereoselective synthesis of chiral DHPMs. mdpi.comnih.gov

Various chiral catalysts have been employed to induce enantioselectivity, including chiral Brønsted acids like BINOL-derived phosphoric acids, and chiral metal complexes. mdpi.comnih.gov For instance, chiral phosphoric acid catalysts have been shown to be highly effective in promoting the enantioselective condensation of aromatic aldehydes, including those with halogen substituents, with β-ketoesters and urea/thiourea, leading to chiral DHPMs with high yields and enantioselectivities. nih.gov

This approach is particularly relevant for the synthesis of chiral analogues of this compound, as a substituted benzaldehyde (B42025) like 3-bromobenzaldehyde can be used as a starting material to construct the chiral pyrimidine core directly. mdpi.com

Table 3: Enantioselective Biginelli Reaction for Chiral Dihydropyrimidinones

| Aldehyde | β-Ketoester | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | Ethyl acetoacetate | Chiral Phosphoric Acid | 86 | 97 |

| 3-Bromobenzaldehyde | Ethyl acetoacetate | Chiral Phosphoric Acid | 82 | 95 |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Chiral Phosphoric Acid | 90 | 96 |

Representative data from studies on asymmetric Biginelli reactions. nih.govresearchgate.net

Biocatalysis offers an alternative and environmentally friendly approach to obtain chiral pyrimidine derivatives. One such method involves the stereoselective hydrolysis of dihydropyrimidines using enzymes like hydantoinases. nih.gov For example, a chemically synthesized racemic 6-substituted dihydrouracil (B119008) can be enzymatically hydrolyzed to the corresponding N-carbamoyl-β-amino acid with high enantioselectivity. nih.gov

This enzymatic resolution process allows for the separation of enantiomers, providing access to enantiopure building blocks that can be further elaborated into more complex chiral pyrimidine-containing molecules. The hydantoinase from Arthrobacter crystallopoietes has been shown to exhibit (S)-enantioselectivity towards 6-monosubstituted dihydrouracils. nih.gov While this is a resolution of a racemic mixture, it is a valid and efficient stereoselective synthetic strategy.

Chemical Reactivity and Derivatization of 4 3 Bromophenyl Pyrimidine

Halogen-Directed Reactivity: Substitution Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring of 4-(3-Bromophenyl)pyrimidine is a key functional group that directs its reactivity, particularly in substitution reactions. This halogen atom can be replaced by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives.

One of the most powerful methods for modifying the bromophenyl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst to create novel pyrimidine (B1678525) analogs. mdpi.comresearchgate.net Good yields were achieved using potassium phosphate (B84403) as a base and 1,4-dioxane (B91453) as the solvent, particularly with electron-rich boronic acids. mdpi.comresearchgate.net

Beyond Suzuki coupling, the bromine atom can also undergo nucleophilic substitution with other reagents. For example, reactions with amines or thiols under appropriate conditions can lead to the corresponding substituted products. This versatility allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this compound. The reactivity of the bromine atom is also influenced by the electronic properties of the substituents on the pyrimidine ring.

Pyrimidine Ring Functionalization and Modification Strategies

The pyrimidine ring itself is a reactive scaffold that can be modified through various chemical strategies, including nucleophilic and electrophilic reactions, as well as oxidation and reduction.

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. scispace.com This characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. scispace.com Conversely, the 5-position is less electron-deficient but can undergo electrophilic substitution, especially when the ring is activated by electron-donating groups. scispace.comscialert.net

The reactivity of the pyrimidine core can be tuned by the substituents attached to it. For example, the presence of a chlorine atom at the 6-position of the pyrimidine ring can influence the electrophilicity of the C-5 position. csir.co.za The basicity of the nitrogen atoms in the pyrimidine ring is significantly lower than that of pyridine (B92270), which is attributed to the electron-withdrawing effect of the second nitrogen atom. scispace.comscialert.net

Oxidation and Reduction Pathways

The pyrimidine ring in this compound and its derivatives can undergo both oxidation and reduction reactions. Oxidation typically leads to the formation of N-oxides. clockss.org For instance, treatment of 4,6-disubstituted pyrimidines with hydrogen peroxide in glacial acetic acid can yield the corresponding mono-N-oxides. clockss.org However, pyrimidines with an unsubstituted 6-position may undergo oxidative degradation under these conditions, sometimes leading to ring contraction to form imidazoles. clockss.org The use of milder oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can provide better yields of the desired N-oxides. clockss.org

Reduction of the pyrimidine ring can result in the formation of dihydropyrimidine (B8664642) derivatives. smolecule.com For example, catalytic hydrogenation (H₂/Pd/C) can be employed to reduce the pyrimidine ring. The specific conditions and the nature of the substituents on the ring will determine the outcome of the reduction.

Exploration of Novel Derivatives via Chemical Transformations

The chemical reactivity of this compound provides a platform for the synthesis of a wide array of novel derivatives with potential applications in various fields.

A common strategy for creating new derivatives involves the cyclization of chalcones with guanidine (B92328) hydrochloride under basic conditions to form a 2-aminopyrimidine (B69317) core. nih.gov This method is versatile and allows for the synthesis of various substituted pyrimidines. nih.gov For example, a series of unsymmetrical pyrimidines have been synthesized by the cyclization of respective chalcones with guanidine hydrochloride in the presence of sodium hydroxide (B78521) in refluxing ethanol (B145695). nih.gov

Further derivatization can be achieved through reactions at different positions of the this compound scaffold. For instance, the bromine atom can be utilized in coupling reactions to introduce new aryl or heteroaryl groups. smolecule.com The pyrimidine ring can be functionalized with various substituents, and the amino group, if present, can be modified to form amides or Schiff bases. asianpubs.org The synthesis of complex molecules often involves multi-step sequences, combining these different chemical transformations. smolecule.com

The exploration of these derivatization strategies has led to the synthesis of compounds with interesting biological activities, including potential anticancer and antimicrobial properties. smolecule.comasianpubs.org

Structural Characterization and Analysis Through Advanced Methods

Single Crystal X-ray Diffraction (SCXRD) Analysis of 4-(3-Bromophenyl)pyrimidine and Derivatives

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. For the derivative, 4-(3-bromophenyl)pyrimidin-2-amine, crystallographic analysis has shown that it crystallizes in the orthorhombic system. scispace.com The specific space group was determined to be Pbca (No. 61). scispace.com The orthorhombic system is characterized by three unequal axes that are all perpendicular to each other. The Pbca space group is a centrosymmetric space group, which provides specific symmetry operations that dictate the arrangement of molecules within the unit cell. scispace.com

In a broader context, pyrimidine (B1678525) derivatives can crystallize in various systems depending on their substituents. For example, other complex pyrimidine-containing structures have been reported to crystallize in monoclinic systems with space groups such as P21/c or P12(1)l, and even triclinic systems with a P-1 space group. researchgate.netresearchgate.netmdpi.com The specific crystal system and space group are crucial in determining the packing efficiency and the nature of the supramolecular architecture.

Table 1: Crystal System and Space Group Data for this compound Derivatives and Related Compounds

| Compound | Crystal System | Space Group | Reference |

| 4-(3-bromophenyl)pyrimidin-2-amine | Orthorhombic | Pbca (No. 61) | scispace.com |

| A spiro[furo[3,2-c]chromene-2,5'-pyrimidine] derivative | Monoclinic | P21/c (No. 14) | researchgate.net |

| An imidazo[1,5-b]pyridazine (B2384543) derivative | Monoclinic | P12(1)l (No. 4) | researchgate.net |

| A triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |

The unit cell is the basic repeating unit of a crystal structure. Its dimensions (a, b, c) and angles (α, β, γ) are determined with high precision from SCXRD data. For 4-(3-bromophenyl)pyrimidin-2-amine, the unit cell parameters have been reported as a = 7.214(3) Å, b = 12.735(6) Å, and c = 21.305(9) Å, with a unit cell volume of 1957.3(15) ų. scispace.com The asymmetric unit of this compound contains one molecule. scispace.com

The molecular conformation, including the dihedral angles between the phenyl and pyrimidine rings, is also a key finding from SCXRD. This conformation is influenced by both intramolecular steric effects and intermolecular packing forces. In many pyrimidine derivatives, the rings are not coplanar. For instance, in a 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine (B92270) ring is inclined to the various benzene (B151609) rings at angles of 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. researchgate.net

Table 2: Unit Cell Parameters for 4-(3-bromophenyl)pyrimidin-2-amine

| Parameter | Value | Reference |

| a | 7.214(3) Å | scispace.com |

| b | 12.735(6) Å | scispace.com |

| c | 21.305(9) Å | scispace.com |

| α, β, γ | 90° | scispace.com |

| Volume | 1957.3(15) ų | scispace.com |

| Z | 8 | scispace.com |

The solid-state architecture of this compound and its derivatives is significantly influenced by non-covalent interactions. nih.gov These interactions, although weaker than covalent bonds, collectively dictate the molecular packing and can influence the material's bulk properties. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance. researchgate.net

For many organic molecules, Hirshfeld analysis reveals that H···H, C···H/H···C, and heteroatom···H contacts are the most significant contributors to the crystal packing. researchgate.netnih.gov For example, in a related pyrimidine derivative, Hirshfeld analysis showed that H···H interactions accounted for 43.0% of the total interactions, followed by C···H/H···C (16.9%), N···H/H···N (11.3%), and S···H/H···S (10.9%). nih.gov The red spots on the d_norm surface are indicative of close intermolecular contacts, which often correspond to hydrogen bonds. nih.govmdpi.com This technique provides a detailed fingerprint of the supramolecular interactions that stabilize the crystal structure.

Advanced Spectroscopic Techniques for Structural Elucidation

While SCXRD provides a static picture of the solid-state structure, spectroscopic techniques like NMR offer valuable information about the structure in solution and can be used to study dynamic processes.

High-resolution NMR spectroscopy, including 1H and 13C NMR, is a cornerstone for the structural elucidation of organic molecules. researchgate.net For complex architectures such as those involving pyrimidine rings, advanced NMR techniques like COSY (Correlation Spectroscopy) are often employed for definitive proton assignments. nih.gov

In the context of pyrimidine derivatives, the chemical shifts of the protons and carbons are sensitive to the electronic environment and the substitution pattern on the rings. mdpi.com The unique ring current effect in aromatic systems like the pyrimidine and phenyl rings leads to a characteristic spread of proton resonances. nih.gov For newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, NMR spectroscopy was crucial for their structural elucidation. mdpi.comnih.gov The characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines and their intermediates was also accomplished using 1H and 13C NMR. nih.gov These spectroscopic data are complementary to X-ray diffraction results and are essential for confirming the structure of newly synthesized compounds. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. The spectra are unique for each compound, acting as a molecular "fingerprint." For this compound, the vibrational modes can be attributed to the pyrimidine ring, the bromophenyl substituent, and the C-Br bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The analysis of this compound would reveal characteristic absorption bands corresponding to its distinct structural features. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the pyrimidine and phenyl rings are expected to produce a series of sharp peaks in the 1600-1400 cm⁻¹ fingerprint region. The C-Br stretching vibration, a key indicator of the bromine substituent, typically appears at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic rings. The symmetric "ring-breathing" mode of the phenyl ring often gives a strong signal. The pyrimidine ring vibrations would also be clearly observable.

Detailed analysis of related bromophenyl and pyrimidine structures allows for the prediction of characteristic vibrational frequencies. For instance, studies on other brominated aromatic compounds and pyrimidine derivatives provide a basis for assigning the observed spectral bands to specific molecular motions. rasayanjournal.co.in

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1450 | 1600 - 1450 |

| In-plane C-H Bend | 1300 - 1000 | 1300 - 1000 |

| Out-of-plane C-H Bend | 900 - 675 | 900 - 675 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

Note: These are predicted ranges based on characteristic frequencies of similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the exact molecular weight and offers clues about the molecule's structure through the analysis of its fragmentation pattern.

For this compound (C₁₀H₇BrN₂), the molecular weight can be calculated based on the atomic masses of its constituent atoms. The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by 2 m/z units (M⁺ and M+2).

Electron Impact (EI) Mass Spectrometry: In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion) which can then undergo fragmentation. The fragmentation of pyrimidine derivatives often involves the cleavage of the pyrimidine ring or the loss of substituents. iosrjournals.orgsphinxsai.comsapub.org

The expected fragmentation pathways for this compound could include:

Loss of HBr: A common fragmentation for brominated aromatic compounds.

Loss of HCN: A characteristic fragmentation of the pyrimidine ring.

Cleavage of the C-Br bond: Resulting in a fragment corresponding to the [M-Br]⁺ ion.

Fragmentation of the pyrimidine ring: Leading to smaller charged species.

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the connectivity of the bromophenyl group to the pyrimidine ring. sapub.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₇⁷⁹BrN₂]⁺ | 234 | Molecular Ion (M⁺) |

| [C₁₀H₇⁸¹BrN₂]⁺ | 236 | Molecular Ion (M+2) |

| [C₁₀H₇N₂]⁺ | 155 | Loss of Br radical |

| [C₉H₆BrN]⁺ | 207/209 | Loss of HCN from molecular ion |

| [C₁₀H₆N₂]⁺ | 154 | Loss of HBr |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br/⁸¹Br). The relative intensities of fragments depend on their stability.

Computational Chemistry Studies on 4 3 Bromophenyl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is extensively employed to determine the structural and electronic characteristics of molecules like 4-(3-Bromophenyl)pyrimidine. DFT calculations for pyrimidine (B1678525) derivatives are often performed to analyze their reactivity, stability, and other quantum chemical parameters. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. irjweb.com For substituted pyrimidines, this analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

While a specific conformational analysis for this compound is not extensively detailed in the available literature, experimental data from the crystal structure of a closely related compound, 4-(3-bromophenyl)pyrimidin-2-amine, provides valuable insight. scispace.com In this analogue, the molecule exists in a specific conformation in the solid state, where the pyrimidine and bromophenyl rings are twisted relative to each other. DFT calculations would aim to reproduce these experimental geometric parameters and determine the most stable conformation in the gaseous phase or in solution. The optimization process ensures that the calculated structure represents a true energy minimum, which is confirmed by the absence of imaginary frequencies in vibrational analysis calculations. irjweb.com

Table 1: Selected Experimental Geometric Parameters for 4-(3-bromophenyl)pyrimidin-2-amine This table is based on experimental X-ray crystallography data for a closely related compound and serves as a reference for what DFT optimization would predict.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.905 |

| N(1)-C(2) | 1.345 |

| C(4)-C(7) | 1.487 |

| Bond Angles (°) ** | |

| C(8)-C(7)-C(4) | 120.8 |

| N(1)-C(6)-C(5) | 122.5 |

| Dihedral Angle (°) ** | |

| C(5)-C(4)-C(7)-C(8) | 35.4 |

| Data sourced from the crystallographic study of 4-(3-bromophenyl)pyrimidin-2-amine. scispace.com |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

In studies of similar substituted pyrimidine compounds, DFT calculations have been used to determine these values. For a series of derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), the HOMO-LUMO energy gaps were found to be in the range of 4.29 to 5.09 eV. mdpi.com A low ΔE value in this series indicated a more reactive compound. mdpi.com For this compound, the HOMO would likely be distributed over the electron-rich phenyl and pyrimidine rings, while the LUMO would also be located across the π-system, ready to accept electrons in a chemical reaction.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Pyrimidine Derivatives This table presents typical values from related compounds to illustrate the expected range for this compound.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Derivative 3f | -6.65 | -2.36 | 4.29 |

| Derivative 3g | -7.21 | -2.12 | 5.09 |

| *Values are for derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electron density in different colors. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas denote neutral potential.

For pyrimidine derivatives, MEP maps show that the nitrogen atoms of the pyrimidine ring are electron-rich sites, indicated by a red or yellow color. mdpi.com This is due to the high electronegativity of nitrogen and the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the rings typically appear in a blue region, indicating their positive potential. mdpi.com Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. mdpi.com These descriptors are calculated using DFT and are based on conceptual DFT principles.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These parameters are predictive tools for understanding the chemical behavior of molecules. For instance, in a study of related pyrimidine derivatives, a compound with a high HOMO energy and a low energy gap was identified as the most reactive in the series. mdpi.com

Table 3: Calculated Reactivity Descriptors for a Representative Pyrimidine Derivative This table shows an example of calculated descriptors for a derivative of 5-(4-bromophenyl)-4,6-dichloropyrimidine to illustrate the concept.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.65 |

| Electron Affinity (A) | 2.36 |

| Electronegativity (χ) | 4.51 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 4.72 |

| *Calculated for the most reactive compound (3f) in a series of 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives. mdpi.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals representing lone pairs, core electrons, and bonds. wikipedia.org This method allows for the study of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. nih.gov

Theoretical Studies of Reaction Mechanisms

Computational chemistry is also a vital tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the feasibility of a proposed mechanism.

For halogenated pyrimidines, theoretical studies often focus on nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comwuxiapptec.com A computational study of the Suzuki reaction involving 5-(4-bromophenyl)-4,6-dichloropyrimidine explored how different solvents and bases could affect the reaction yield. mdpi.com Such studies can explain experimental observations, like why electron-rich boronic acids tend to give better yields. mdpi.com By modeling the transition states, it is possible to understand the regioselectivity of reactions and predict the most likely products, providing a theoretical foundation to optimize reaction conditions and guide synthetic efforts. wuxiapptec.comrsc.org

Molecular Simulations for Dynamics and Interactions

Computational chemistry offers powerful tools to understand the dynamic behavior and interaction landscape of molecules. For this compound, molecular simulations, including Molecular Dynamics (MD) and periodic Density Functional Theory (DFT), provide insights into its behavior in different environments and its solid-state architecture.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and stability of a molecule in the presence of solvents. global-sci.comnih.gov By simulating the atomic motions over time, MD can reveal how solvent molecules arrange around the solute and influence its structure and dynamics. nih.gov

For a molecule like this compound, MD simulations can elucidate the nature of interactions with various solvents, ranging from polar to non-polar. In polar solvents, such as water or methanol, simulations would likely show significant interactions between the solvent's polar groups and the nitrogen atoms of the pyrimidine ring, as well as the bromine atom of the bromophenyl group, through dipole-dipole forces and potentially weak hydrogen bonds. researchgate.net In non-polar solvents, such as toluene (B28343) or hexane, the interactions would be dominated by weaker van der Waals forces. nih.gov

These simulations can also assess the rotational dynamics of the bond linking the pyrimidine and bromophenyl rings. The energy barrier to this rotation determines the conformational flexibility of the molecule, which can be influenced by the surrounding solvent. karatekin.edu.tr The stability of different conformers in various solvent environments can be evaluated by analyzing the simulation trajectories. mdpi.com This information is crucial for understanding its behavior in solution, which is relevant for synthesis, purification, and biological applications.

Periodic DFT Calculations for Crystal Structures and Intermolecular Forces

Periodic Density Functional Theory (DFT) calculations are a powerful method for studying the crystalline state of molecules. These calculations can predict the stable crystal packing of this compound and provide a detailed understanding of the intermolecular forces that govern its solid-state structure. nih.gov

In the crystalline form, the arrangement of molecules is dictated by a complex network of non-covalent interactions. For brominated organic compounds, interactions involving the bromine atom are often significant. nih.gov Periodic DFT calculations can quantify the strength and nature of various intermolecular contacts, such as:

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring.

Hydrogen bonding: Weak C-H···N and C-H···Br hydrogen bonds are likely to play a role in the crystal packing. nih.gov

van der Waals forces: Dispersive forces are ubiquitous and contribute significantly to the total lattice energy. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. karatekin.edu.trrsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.govkaratekin.edu.trmdpi.comnih.govnih.gov The key parameter for assessing the second-order NLO response of a molecule is the first hyperpolarizability (β). mdpi.commdpi.com

For this compound, DFT calculations can be employed to compute its molecular geometry, electronic structure, and, consequently, its NLO properties. The presence of the electron-withdrawing pyrimidine ring and the substituted phenyl ring can lead to intramolecular charge transfer (ICT), a key feature for NLO activity. mdpi.com The bromine atom, with its electron-withdrawing nature, can further influence the electronic distribution within the molecule.

The calculated hyperpolarizability values are typically compared to those of well-known NLO materials, such as urea (B33335), to gauge their potential. nih.gov Theoretical studies on similar pyrimidine derivatives have shown that substitutions on the phenyl ring can significantly impact the NLO response. rsc.orgmdpi.comnih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the NLO properties of this compound, based on typical values seen for similar compounds.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 - 4.0 D |

| Polarizability (α) | 150 - 200 a.u. |

| First Hyperpolarizability (β) | 500 - 1500 a.u. |

The magnitude of the first hyperpolarizability (β) is a direct indicator of the NLO activity. nih.govresearchgate.net A larger β value suggests a stronger second-harmonic generation response. The calculated values for dipole moment and polarizability also provide insights into the electronic properties of the molecule. nih.gov The HOMO-LUMO energy gap is another important parameter, with a smaller gap often correlating with higher NLO activity. nih.gov

Molecular Interactions and Biological Target Engagement of 4 3 Bromophenyl Pyrimidine and Its Analogues

In Silico Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in understanding drug-receptor interactions, predicting binding affinity, and guiding the rational design of new drug candidates. scispace.com For 4-(3-bromophenyl)pyrimidine and its analogues, docking studies have been crucial in elucidating their engagement with various protein targets.

Binding Affinity and Inhibition Constant (Ki) Determination

In silico methods predict the strength of the interaction between a ligand and a protein, often expressed as a binding affinity or docking score. These computational predictions are complemented by experimental assays that determine inhibitory concentrations (e.g., IC50) or inhibition constants (Ki). For analogues of this compound, particularly the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, inhibitory activities against the Epidermal Growth Factor Receptor (EGFR) have been extensively quantified. nih.govacs.org

These studies reveal that substitutions on the pyridopyrimidine ring system dramatically influence potency. For instance, the 6-(methylamino)pyrido[3,4-d]pyrimidine analogue (7f) demonstrates exceptionally high potency with an IC50 value of 0.008 nM, highlighting its strong binding to the EGFR active site. nih.govacs.org Similarly, computational studies on aminopyrimidine inhibitors of Unc-51-like autophagy-activating kinase 1 (ULK1) use calculations of binding free energy (BFE) to identify compounds with strong and stable binding, with values ranging from -37.01 to -61.17 kcal/mol for promising candidates. tandfonline.comnih.gov

| Compound Scaffold | Specific Analogue / Substituent | Target | IC50 (nM) | Source |

|---|---|---|---|---|

| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine | 6-(Methylamino) (7f) | EGFR | 0.008 | nih.govacs.org |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine | 7-(Methylamino) (5f) | EGFR | 0.13 | nih.govacs.org |

| 4-[(3-Bromophenyl)amino]quinazoline | Parent Quinazoline | EGFR | 27 | acs.org |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine | 7-Amino (5b) | EGFR | 10 | acs.org |

| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine | Unsubstituted (7a) | EGFR | 51 | acs.org |

| 4-[(3-Bromophenyl)amino]pyrido[2,3-d]pyrimidine | Unsubstituted (9a) | EGFR | 688 | acs.org |

Protein-Ligand Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Docking simulations provide a detailed map of the interactions that stabilize the ligand within the protein's active site. For kinase inhibitors, these interactions are typically centered around the ATP-binding pocket.

Hydrogen Bonding: This is a critical interaction for anchoring ligands. In kinase inhibitors, the pyrimidine (B1678525) core often forms one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. For example, aminopyrimidine-based inhibitors of ULK1 and ULK2 are known to form these key interactions. nih.govresearchgate.net Similarly, pyrido[4,3-d]pyrimidine (B1258125) derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) show hydrogen bonds with key residues like LYS-33 and ASN-132. jetir.org

Hydrophobic Interactions: The 3-bromophenyl group is crucial for engaging with hydrophobic pockets adjacent to the ATP-binding site. These interactions contribute significantly to the binding affinity and selectivity of the compound. Docking studies of pyrazolopyrimidines with CDK2 have confirmed the importance of hydrophobic interactions in ligand binding. researchgate.net

Pi-Pi Stacking: The aromatic nature of both the pyrimidine and the phenyl rings allows for pi-pi stacking interactions with aromatic amino acid residues such as tyrosine or phenylalanine within the active site, further stabilizing the complex.

| Protein Target | Ligand Scaffold | Key Interactions Observed in Docking Studies | Source |

|---|---|---|---|

| EGFR | 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines | Interactions with the hinge region of the ATP binding site. The 3-bromophenyl group occupies a hydrophobic pocket. | nih.gov |

| CDK2 | Pyrido[4,3-d]pyrimidines | Hydrogen bonds with THR-14, LYS-33, ASN-132, LYS-129; Hydrophobic interactions with LEU-83. | jetir.org |

| ULK1/ULK2 | 2-Aminopyrimidines | Hydrogen bonding with the kinase hinge region; engagement of adjacent hydrophobic pockets. | nih.govresearchgate.net |

| Carbonic Anhydrase IX | Benzenesulfonamides with pyrimidine moieties | The sulfonamide group coordinates with the active site Zinc ion. The pyrimidine tail interacts with hydrophobic and hydrophilic residues. | nih.govmdpi.com |

Ligand Conformation and Orientation within Active Sites

The conformation and orientation of the ligand are fundamental to its inhibitory activity. Docking studies show that for kinase inhibitors based on this scaffold, the pyrimidine-containing core typically occupies the adenine-binding region of the ATP pocket. The 4-anilino group, including the 3-bromophenyl moiety, projects into an adjacent hydrophobic pocket. nih.gov

A proposed binding model for 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine inhibitors of EGFR suggests that the pyridopyrimidine ring sits (B43327) in the adenine binding cleft. nih.gov The 6- and 7-positions of this ring system are situated in a sterically flexible and largely hydrophobic region at the entrance to this cleft, which explains why a variety of substituents at these positions can be tolerated and can modulate solubility and activity. nih.gov

Specific Enzyme/Receptor Targets (e.g., Receptor Tyrosine Kinases, Phosphatidylinositol 3-kinase (PI3Kα), Cyclin-Dependent Kinases (CDK), ULK1, Carbonic Anhydrase IX)

The versatility of the this compound scaffold has led to its investigation against a range of important enzyme targets in disease.

Receptor Tyrosine Kinases (RTKs): This is the most studied target class. Analogues such as 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent inhibitors of EGFR. nih.govacs.org The broader 4-anilinoquinazoline (B1210976) and pyridopyrimidine classes are well-known for their EGFR-TK inhibitory action. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. jetir.org Pyrimidine derivatives have been evaluated through molecular docking as inhibitors of CDK2, a crucial kinase in cell cycle regulation. jetir.orgnih.govnih.gov Studies have also explored pyrimidine analogues as inhibitors of CDK8. scispace.com

ULK1: As a key initiator of autophagy, ULK1 is an emerging target in cancer research. In silico screening and docking studies have identified aminopyrimidine derivatives as potential ULK1 inhibitors. tandfonline.comnih.govnih.govbohrium.com

Carbonic Anhydrase IX (CA IX): This enzyme is a transmembrane protein highly expressed in tumors and is involved in pH regulation and cancer progression. mdpi.com While the primary pharmacophore for CA IX inhibition is typically a sulfonamide, this group is often appended to diverse heterocyclic scaffolds, including those related to pyrimidines, to achieve high affinity and selectivity. nih.govmdpi.comnih.gov Molecular docking has been used to rationalize the binding of these sulfonamide-bearing compounds to the zinc-containing active site of CA IX. nih.govmdpi.com

Mechanistic Investigations of Biological Activity at the Molecular Level

Understanding the precise molecular mechanism by which a compound exerts its biological effect is critical for its development as a therapeutic agent. For enzyme inhibitors like the this compound analogues, this involves characterizing how they disrupt the enzyme's catalytic cycle.

Enzyme Inhibition Mechanisms (e.g., ATP Binding Site Inhibition)

The predominant mechanism of action for this compound analogues against protein kinases is competitive inhibition at the ATP binding site. nih.govnih.gov Protein kinases function by transferring a phosphate (B84403) group from ATP to a substrate protein, a fundamental step in many cellular signaling pathways. nih.gov

By occupying the ATP-binding pocket, these inhibitors prevent ATP itself from binding. nih.gov This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's function and interrupting the downstream signaling cascade that it controls. nih.gov The high potency of compounds like 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines against EGFR is a direct result of their very high affinity for the enzyme's ATP binding site. nih.govnih.gov This competitive inhibition mechanism is a hallmark of many small-molecule kinase inhibitors used in cancer therapy. nih.gov

Modulation of Receptor Signaling Pathways

Analogues of this compound have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. A notable example is a series of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which have demonstrated dual inhibitory activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The mechanism of action involves the binding of these compounds to the ATP-binding site of the kinase domain. Molecular docking studies have elucidated the specific interactions that stabilize this binding. For instance, in the active site of VEGFR-2, the pyrrolo[2,3-d]pyrimidine scaffold can form three hydrogen bonds with the hinge region, specifically with the backbone of Glu915 and Cys917. The N4-(3-bromophenyl) moiety extends into a hydrophobic region, establishing interactions with amino acid residues such as Val846, Ala864, and Leu887.

Similarly, within the ATP binding pocket of PDGFRβ, these analogues maintain critical hydrogen bonds with the hinge region. The aniline (B41778) NH group can form a hydrogen bond with the backbone of Cys684, while the pyrimidine N3 and 2-NH2 moieties can hydrogen bond with Glu682. The N4-(3-bromophenyl) group occupies a hydrophobic pocket, interacting with residues like Val614, Val665, and the side chains of Lys634 and Thr681. This dual inhibition of key RTK signaling pathways highlights the therapeutic potential of these compounds in diseases driven by aberrant kinase activity.

| Target Kinase | Interacting Moiety of Analogue | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 | Pyrrolo[2,3-d]pyrimidine scaffold | Glu915, Cys917 | Hydrogen Bonds |

| VEGFR-2 | N4-(3-Bromophenyl) | Val846, Ala864, Leu887 | Hydrophobic Interactions |

| PDGFRβ | Aniline NH | Cys684 | Hydrogen Bond |

| PDGFRβ | Pyrimidine N3 and 2-NH2 | Glu682 | Hydrogen Bonds |

| PDGFRβ | N4-(3-Bromophenyl) | Val614, Val665, Lys634, Thr681 | Hydrophobic Interactions |

Influence on Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction, Gene Expression Regulation)

Derivatives of this compound have demonstrated significant effects on fundamental cellular processes, particularly in the context of cancer cell biology. These compounds have been shown to induce both cell cycle arrest and apoptosis in various cancer cell lines.

For example, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally related to the core compound, revealed their impact on the cell cycle of the human breast cancer cell line, MCF-7. Treatment with one such analogue, 4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine, led to a significant accumulation of cells in the G1 phase (75.18%) and a decrease in the proportion of cells in the S phase (22.87%) and G2/M phases (1.95%). This indicates an arrest of the cell cycle at the G1/S checkpoint.

In addition to cell cycle modulation, pyrimidine analogues are potent inducers of apoptosis, or programmed cell death. Research on pyrido[2,3-d]pyrimidine (B1209978) derivatives in MCF-7 cells has quantified this effect. One potent compound from this class was found to increase the total apoptotic cell population to 36.14% compared to just 0.62% in untreated control cells. This represents a 58.29-fold increase in apoptosis induction. The apoptotic process was characterized by 22.11% of cells in early apoptosis and 14.03% in late apoptosis. Mechanistically, this was associated with the upregulation of pro-apoptotic genes like p53, Bax, and caspases, and the downregulation of the anti-apoptotic gene Bcl-2.

| Cellular Process | Analogue Class | Observation | Quantitative Data |

|---|---|---|---|

| Cell Cycle Arrest | Benzo[h]chromeno[2,3-d]pyrimidine | Accumulation of cells in G1 phase | 75.18% of cells in G1 |

| Apoptosis Induction | Pyrido[2,3-d]pyrimidine | Increase in total apoptotic cells | 36.14% (vs. 0.62% in control) |

| Gene Expression | Pyrido[2,3-d]pyrimidine | Upregulation of pro-apoptotic genes | Increased expression of p53, Bax, Caspases |

| Gene Expression | Pyrido[2,3-d]pyrimidine | Downregulation of anti-apoptotic genes | Decreased expression of Bcl-2 |

Role in Oxidative Stress Pathways

The pyrimidine nucleus is a component of various molecules that participate in managing oxidative stress, and synthetic pyrimidine derivatives have been evaluated for their antioxidant properties. The substitution pattern on the pyrimidine ring, including the presence of a bromophenyl group, can influence this activity. It has been suggested that electron-donating groups, such as a bromo substituent, may enhance the antioxidant potential of the pyrimidine nucleus by increasing the molecule's ability to scavenge reactive oxygen species (ROS).

Research into pyrido[2,3-d]pyrimidine derivatives has provided insights into their role in pathways related to oxidative stress. nih.gov These compounds have been evaluated for their ability to inhibit lipid peroxidation and lipoxygenase (LOX), an enzyme involved in inflammatory processes and the generation of ROS. nih.gov Certain derivatives have shown potent inhibition of lipoxygenase, with IC50 values indicating significant activity. nih.gov For instance, some of the most active pyrimidine derivatives in one study exhibited IC50 values for LOX inhibition in the micromolar range. nih.gov This inhibition of enzymes that contribute to oxidative stress suggests a direct role for these compounds in mitigating cellular damage caused by ROS. nih.gov

| Compound Class | Assay | Activity Metric | Observed Values for Potent Derivatives |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Lipoxygenase Inhibition | IC50 | 17 µM to 47.5 µM nih.gov |

| Pyrido[2,3-d]pyrimidines | Anti-lipid Peroxidation | Inhibition | Strong inhibition reported nih.gov |

Structure Activity Relationship Sar Studies of 4 3 Bromophenyl Pyrimidine Derivatives

Systematic Modification of the Bromophenyl Moiety

The 3-bromophenyl group at the C4 position of the pyrimidine (B1678525) is a critical pharmacophore that significantly influences the biological activity of the parent compound. Modifications on this moiety, including the position of the bromine atom and the introduction of other substituents, have been explored to optimize activity.

While direct SAR studies on the 3-bromophenyl group of this specific pyrimidine are not extensively documented in the provided context, principles can be drawn from related structures. For instance, in studies on 4-phenylthiazol-2-amine derivatives, the presence of an electron-withdrawing group like bromine at the para-position of the phenyl ring was found to enhance antimicrobial and anticancer activities. nih.govresearchgate.net This suggests that both the electronic properties and the position of the halogen are key determinants of activity.

In another study involving pyrrolo[2,3-d]pyrimidine derivatives, the presence of a naphthyl group in conjunction with a 3-bromo substituent on an aniline (B41778) moiety led to a significant improvement in inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). frontiersin.org This indicates that while the bromo group is important, its effect can be potentiated by the introduction of larger, hydrophobic groups on the same phenyl ring.

The general findings suggest that the 3-bromophenyl moiety likely engages in specific interactions, such as halogen bonding or hydrophobic interactions, within the target's binding site. Altering the substitution pattern could modulate these interactions.

Table 1: Inferred SAR for Modifications on the Phenyl Moiety

| Modification Position | Substituent Type | Inferred Effect on Activity | Rationale/Example Source |

|---|---|---|---|

| Meta (3-position) | Bromine (Br) | Baseline activity | Core structure of interest |

| Para (4-position) | Bromine (Br) | Potentially increased activity | Electron-withdrawing groups at para-position improve activity in related thiazole (B1198619) series. nih.gov |

| Ortho (2-position) | Bromine (Br) | May decrease activity | Potential for steric hindrance with the pyrimidine ring or target protein. |

| Meta/Para | Additional hydrophobic groups (e.g., naphthyl) | Potential for significant activity improvement | Combination of bromo and naphthyl groups enhanced activity in fused pyrimidines. frontiersin.org |

Pyrimidine Ring Substituent Effects

The pyrimidine ring serves as a central scaffold, and its substitution pattern is a primary determinant of the molecule's biological profile. Modifications at the C2, C5, and C6 positions can drastically alter potency, selectivity, and physicochemical properties.

In a series of 2,4-diamino-pyrimidine derivatives studied for antimalarial activity, substitutions at the 5-position were shown to be critical. nih.gov This position can directly interact with key residues in the target protein, influencing selectivity. The study found that incorporating hydrophobic groups like methyl or chloro at the C5 position was tolerated or slightly beneficial, whereas hydrogen-bond acceptors (-NO₂) or donors (-NH₂) led to a decrease in activity. nih.gov

Similarly, in a study of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists, modifications at the C6 position were explored. The introduction of a methyl group at C6 was a common feature of potent compounds, suggesting a favorable hydrophobic interaction in the binding pocket. nih.gov

Furthermore, the nature of the substituent at the C2 position is crucial. In a series of pyrimidine-4-carboxamides, replacing a phenyl group at C2 with different substituents was a key optimization step. researchgate.net The SAR indicated that this position is sensitive to steric and electronic changes, with specific amine-containing groups leading to nanomolar potency.

Table 2: Observed Effects of Pyrimidine Ring Substituents in Related Series

| Position | Substituent Type | Effect on Activity | Compound Series Example |

|---|---|---|---|

| C2 | Various amines (e.g., (S)-3-phenylpiperidine) | Significant increase | Pyrimidine-4-carboxamides researchgate.net |

| C4 | Various amines | Essential for activity | 4-amino-2-phenylpyrimidines nih.gov |

| C5 | Methyl (-CH₃) | Maintained/Slightly improved | 2,4-diamino-pyrimidines nih.gov |

| C5 | Nitro (-NO₂), Amino (-NH₂) | Decreased | 2,4-diamino-pyrimidines nih.gov |

Impact of Fused Ring Systems and Bicyclic Architectures

Fusing a second ring to the 4-(3-bromophenyl)pyrimidine core creates a more rigid, bicyclic architecture, which can enhance binding affinity and introduce new interaction points with the biological target. The nature of the fused ring (e.g., pyrrole, pyrazole, pyridine) and the fusion pattern are critical for determining the resulting biological activity. derpharmachemica.comnih.gov

Studies on EGFR inhibitors have extensively explored fused pyrimidine systems. For instance, the orientation of fusion in pyridopyrimidines is crucial: changing from a pyrido[2,3-d]pyrimidine (B1209978) to a pyrido[4,3-d]pyrimidine (B1258125) system resulted in molecules with high specificity for EGFR inhibition. frontiersin.org In contrast, a pyrido[3,4-d] fusion led to decreased EGFR activity but increased activity against a related kinase, ErbB2. frontiersin.org

Pyrrolo[2,3-d]pyrimidines bearing N⁴-phenyl substitutions have also been identified as potent inhibitors, highlighting that the core scaffold and its substituents work in concert. frontiersin.org Similarly, pyrazolo[1,5-a]pyrimidinones and other pyrazole-fused systems have demonstrated significant cytotoxic activities against cancer cell lines, establishing them as privileged scaffolds in drug discovery. researchgate.net The fusion of a heterocyclic ring not only alters the shape and electronics of the molecule but also provides new vectors for substitution and optimization. acs.org

Table 3: Influence of Fused Ring Systems on Biological Activity

| Fused System | Base Scaffold | Key SAR Finding | Biological Target Example |

|---|---|---|---|

| Pyrido[4,3-d]pyrimidine | Pyrimidine | Highly specific inhibition | EGFR frontiersin.org |

| Pyrido[3,4-d]pyrimidine | Pyrimidine | Shift in selectivity from EGFR to ErbB2 | EGFR/ErbB2 frontiersin.org |

| Pyrrolo[2,3-d]pyrimidine | Pyrimidine | N⁴-phenyl substitution is necessary for activity | EGFR frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for testing. researchpublish.commdpi.com

For pyrimidine derivatives, various QSAR studies have been successfully conducted. These models typically use molecular descriptors that quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters. For example, a QSAR analysis of urea-substituted 2,4-diamino-pyrimidines identified lipophilicity as a key driver for improved antimalarial activity. nih.gov

In another study on pyrimidine analogues as HIV-1 reverse transcriptase inhibitors, field-based QSAR models were generated to understand the relationship between structure and inhibitory activity. nih.gov The resulting models, which consider the 3D electrostatic and steric fields around the molecules, provided insights into favorable and unfavorable interactions within the enzyme's binding pocket. The models highlighted the importance of π-π interactions with aromatic residues and hydrogen bonding with specific amino acids. nih.gov

QSAR models for pyrimidine derivatives often employ statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms. researchpublish.com The predictive power of these models is rigorously tested through cross-validation techniques. researchpublish.com Such validated models serve as powerful tools for the virtual screening of large compound libraries and the rational design of new this compound derivatives with enhanced biological activity.

Table 4: Common Descriptors and Findings from QSAR Studies on Pyrimidines

| QSAR Study Focus | Key Descriptors | Major Finding | Reference |

|---|---|---|---|

| Antimalarial Pyrimidines | Lipophilicity (clogP) | Increased lipophilicity correlates with higher activity. | nih.gov |

| HCV Inhibitors | 3D-MoRSE, 2D-Autocorrelation | Model identified specific electronic and geometric features crucial for inhibitory activity. | researchpublish.com |

| HIV-1 RT Inhibitors | Field-based (Steric/Electrostatic) | Highlighted the importance of shape and favorable electrostatic interactions for binding. | nih.gov |

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 4-(3-Bromophenyl)pyrimidine and its derivatives is paramount for extensive research and application. While traditional multi-step syntheses exist, future efforts are geared towards developing more efficient, scalable, and environmentally benign methodologies.

Modern cross-coupling reactions, particularly the Palladium-catalyzed Suzuki-Miyaura coupling, represent a highly effective strategy. d-nb.inforesearchgate.net This method allows for the direct and regioselective formation of the C-C bond between a pyrimidine (B1678525) core and a 3-bromophenylboronic acid derivative. Research has shown that precursors like 4-pyrimidyl tosylates or 4-chloropyrimidines can be effectively coupled with various arylboronic acids. d-nb.infomdpi.com The use of microwave irradiation in aqueous media has been demonstrated to accelerate these reactions, offering a rapid and green alternative to conventional heating. d-nb.inforesearchgate.net Optimizing catalysts, such as using specific palladium phosphine (B1218219) complexes, and reaction conditions can overcome the reduced reactivity sometimes associated with electron-poor heterocyclic systems like pyrimidine. mdpi.com

The development of nano-catalyzed synthetic routes also presents an innovative future direction. The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or magnetite, can facilitate easier catalyst recovery and recycling, improving the economic and environmental viability of the synthesis. rsc.org

Advanced Computational Modeling for Mechanism Elucidation and Design

Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the rational design of new derivatives of this compound.

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure and reactivity of the molecule. mdpi.com DFT can be used to calculate geometric parameters, energy levels of frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. This information helps to predict the most likely sites for nucleophilic or electrophilic attack, rationalize the outcomes of synthetic reactions, and understand the intrinsic reactivity of the compound. mdpi.com

Molecular Docking is a critical technique for predicting how this compound and its analogs might bind to a biological target, such as the active site of an enzyme. researchgate.netamazonaws.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for synthesis. For instance, docking studies on related pyrimidine derivatives have been used to explore their binding modes with protein kinases, revealing key hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. rsc.org

Building on docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and calculate binding free energies, offering a more accurate estimation of a compound's potential potency. rsc.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore mapping are employed to design new molecules with enhanced biological activity. rsc.orgsemanticscholar.org By correlating structural features of a series of pyrimidine derivatives with their measured activity, 3D-QSAR models can identify which chemical modifications are likely to improve potency, selectivity, or other desired properties. semanticscholar.org In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is another crucial computational step that helps to identify potential liabilities early in the drug discovery process, saving time and resources. amazonaws.comsemanticscholar.org

Exploration of Undiscovered Biological Targets and Pathways

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov This suggests that this compound could have therapeutic potential across various diseases by modulating targets that have not yet been explored for this specific compound.

A primary area of investigation is the field of protein kinases . Structurally similar compounds, such as 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, are exceptionally potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. acs.orgnih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593), is also a well-established core for kinase inhibitors. rsc.org Given that this compound mimics a part of the ATP structure, it is a prime candidate for screening against a broad panel of kinases involved in oncology, inflammation, and neurodegenerative diseases, including targets like Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs). rsc.orgresearchgate.netekb.eg

Beyond kinases, other enzyme families and receptor classes are worthy of exploration. G-protein coupled receptors (GPCRs), such as GPR119 which is a target for type 2 diabetes, have been shown to be modulated by pyrimidine derivatives. semanticscholar.org Additionally, enzymes involved in pyrimidine metabolism itself, such as dihydroorotate (B8406146) dehydrogenase (DHODH), represent novel targets for cancer and inflammatory diseases. umich.edu The broad biological activities reported for pyrimidines—including anticancer, antimicrobial, and anti-inflammatory effects—are driven by their interaction with a diverse range of proteins, suggesting a rich field for target discovery. sciensage.info

Integration of Multidisciplinary Approaches in this compound Research

The future of research on this compound will be defined by the seamless integration of multiple scientific disciplines. A modern research program operates as an iterative cycle, leveraging expertise from computational chemistry, synthetic organic chemistry, biochemistry, and cell biology to accelerate discovery.

This integrated workflow typically begins with a design phase , where computational tools like molecular docking and QSAR are used to design novel derivatives of this compound with predicted high affinity for a specific biological target. nih.govrsc.org This in silico screening prioritizes the most promising candidates for synthesis.

The synthesis phase then relies on the expertise of organic chemists to execute the efficient and robust preparation of the designed molecules, employing the advanced methodologies discussed previously. tandfonline.com Once synthesized and purified, the compounds move to the evaluation phase .

In this stage, biochemists and pharmacologists test the compounds in a battery of assays. This can range from in vitro enzymatic assays to determine potency (e.g., IC50 values) against the target protein, to cell-based assays that measure the compound's effect on cellular pathways and its cytotoxicity against cancer or normal cell lines. nih.govnih.gov

The data from these biological evaluations provide crucial feedback that closes the loop. These experimental results are used to refine the computational models, leading to a new cycle of design, synthesis, and testing. This iterative, multidisciplinary approach ensures that research is driven by data, allowing for the rapid optimization of lead compounds and a more efficient path toward discovering novel therapeutic agents or functional materials based on the this compound scaffold.

Q & A